6-(3-fluorobenzyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one

structure-activity relationship fluorine scanning kinase inhibitor design

This 6-(3-fluorobenzyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one (CAS 941884-24-8) is a structurally defined SAR probe with the critical 3-fluorobenzyl (meta-fluoro) substituent. Unlike its 2-fluoro and 4-fluoro regioisomers, this compound occupies a distinct SAR niche, enabling systematic fluorine positional scanning for FGFR kinase selectivity profiling. Serving as a non-covalent control compound for covalent FGFR inhibitor programs, its C4-methyl group (lacking the 4-amino warhead) allows direct assessment of covalent bond contribution to potency and residence time. Essential for medicinal chemistry teams optimizing pyrazolo[3,4-d]pyridazin-7-one-based kinase inhibitors.

Molecular Formula C19H15FN4O
Molecular Weight 334.354
CAS No. 941884-24-8
Cat. No. B2850232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(3-fluorobenzyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one
CAS941884-24-8
Molecular FormulaC19H15FN4O
Molecular Weight334.354
Structural Identifiers
SMILESCC1=NN(C(=O)C2=C1C=NN2C3=CC=CC=C3)CC4=CC(=CC=C4)F
InChIInChI=1S/C19H15FN4O/c1-13-17-11-21-24(16-8-3-2-4-9-16)18(17)19(25)23(22-13)12-14-6-5-7-15(20)10-14/h2-11H,12H2,1H3
InChIKeyFJBXSVYERQNNGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(3-Fluorobenzyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one (CAS 941884-24-8): Scaffold Identity and Procurement Context


6-(3-Fluorobenzyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one (CAS 941884-24-8) is a synthetic small molecule built on the pyrazolo[3,4-d]pyridazin-7-one heterocyclic core, a recognized privileged scaffold in medicinal chemistry [1]. The compound carries a 3-fluorobenzyl substituent at the N6 position, a methyl group at C4, and a phenyl ring at N1 [2]. This core has been independently validated across multiple therapeutic target classes including covalent fibroblast growth factor receptor (FGFR) kinases [1], phosphodiesterase 4 (PDE4) [3], and infectious disease targets such as Leishmania amazonensis [4] and Zika virus [5]. The specific 3-fluorobenzyl substitution pattern distinguishes this compound from its 2-fluoro and 4-fluoro regioisomeric analogs (CAS 941884-26-0 and closely related para-substituted variants), creating a defined structure-activity relationship (SAR) probe for medicinal chemistry optimization campaigns.

Why Generic Substitution of 6-(3-Fluorobenzyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one with In-Class Analogs Is Not Warranted


The pyrazolo[3,4-d]pyridazin-7-one scaffold exhibits pronounced positional sensitivity at the N6-benzyl substituent, where even a single-fluorine atom shift from the ortho- to meta- to para-position alters electronic distribution, molecular dipole moment, and target-binding geometry. Published SAR on this core demonstrates that optimal substituent arrangements are highly target-dependent: PDE4 inhibition favors 2-chloro-, 2-methyl-, or 3-nitrophenyl at the N2 position with an ethyl ester at C4 [1], while covalent FGFR inhibition requires a 4-amino group at C4 paired with a 3,5-dimethylbenzofuran at C3 [2]. The target compound's specific combination of 3-fluorobenzyl (N6), methyl (C4), and phenyl (N1) occupies a distinct SAR niche not replicated by any single published analog. Furthermore, antileishmanial evaluation of 28 pyrazolo[3,4-d]pyridazin-7-ones revealed a >10-fold activity range (IC50 from 3.84 to >100 µM) among structurally related congeners [3]. These data collectively demonstrate that small structural modifications within this chemotype produce substantial, non-linear changes in biological activity, making blind substitution across analogs scientifically unsound.

Quantitative Differentiation Evidence for CAS 941884-24-8: Comparator-Anchored Performance Data


Regioisomeric Fluorine Position: Meta-Fluorobenzyl vs. Ortho/Para Analogs in Target-Binding Topology

The 3-fluorobenzyl (meta-fluoro) substituent at N6 in CAS 941884-24-8 generates an electron-withdrawing inductive effect (−I) without the resonance-donating (+M) contribution possible at the ortho or para positions, as established by the Hammett σm value of +0.34 for fluorine versus σp of +0.06 [1]. In the context of the pyrazolo[3,4-d]pyridazin-7-one FGFR covalent inhibitor series, X-ray co-crystal structures (PDB: 6ITJ, resolution 1.99 Å; PDB: 6IUP) demonstrate that N6-benzyl substituents occupy a hydrophobic pocket adjacent to the ATP-binding site hinge region, where the precise orientation of the fluorophenyl ring dictates the shape complementarity with the gatekeeper residue [2]. Computational docking scores from the FGFR-target-specific scoring function developed in that study show that meta-substituted benzyl derivatives achieve superior van der Waals packing scores compared to ortho-substituted congeners due to reduced steric clash with the αC-helix [2]. Clinically, fluorine positional scanning in kinase inhibitors has been shown to produce IC50 variations exceeding 100-fold between regioisomers [1].

structure-activity relationship fluorine scanning kinase inhibitor design

Scaffold-Class Kinase Inhibition: Pyrazolo[3,4-d]pyridazin-7-one Core as a Validated FGFR Covalent Inhibitor Pharmacophore

The pyrazolo[3,4-d]pyridazin-7-one core has been validated through X-ray co-crystallography as a covalent FGFR inhibitor scaffold (PDB entries 6ITJ for FGFR1 and 6IUP for FGFR4) [1]. The lead covalent inhibitor in this series demonstrated highly selective FGFR inhibition with biochemical IC50 values in the low nanomolar range against FGFR1, FGFR2, FGFR3, and FGFR4, along with confirmed covalent binding to the conserved cysteine residue in the P-loop via mass spectrometry [1]. Crucially, the C4-methyl and N1-phenyl substitution pattern present in CAS 941884-24-8 aligns with the minimum pharmacophoric elements identified in the hit identification phase, where virtual screening using an FGFR-specific scoring function prioritized compounds bearing a hydrophobic group at the N1 position and a small alkyl at C4 [1]. The absence of the 4-amino group in CAS 941884-24-8 (present in the optimized covalent lead) positions this compound as a useful non-covalent control or an earlier-stage SAR intermediate within this chemotype.

FGFR kinase covalent inhibitor oncology X-ray crystallography

Antileishmanial Class Activity: Pyrazolo[3,4-d]pyridazin-7-one Congeners with Quantified Potency and Selectivity Windows

A series of 28 pyrazolo[3,4-d]pyridazin-7-ones was evaluated against Leishmania amazonensis promastigotes and axenic amastigotes, with five compounds demonstrating activity against both life-cycle stages [1]. The most active congener achieved an IC50 of 3.84 µM against axenic amastigotes with a selectivity index (SI = CC50 macrophage / IC50 amastigote) of 59.9 relative to J774A1 macrophages [1]. Across the series, IC50 values ranged from 3.84 to >100 µM, representing an activity span of >26-fold among structurally similar pyrazolo[3,4-d]pyridazin-7-one derivatives [1]. These data establish a quantitative baseline for this scaffold in antileishmanial applications. The target compound CAS 941884-24-8, with its 3-fluorobenzyl substitution, occupies a distinct structural position within this chemotype space and serves as a probe for assessing the impact of N6-fluorobenzyl substitution on anti-parasitic activity.

antileishmanial neglected tropical disease selectivity index in vitro parasitology

PDE4 Inhibitory SAR: Defined Substituent Preferences at N2, C4, and N6 Positions Within the Pyrazolo[3,4-d]pyridazinone Core

Systematic SAR evaluation of pyrazolo[3,4-d]pyridazinones as PDE4 inhibitors identified optimal substituent combinations: 2-chloro-, 2-methyl-, or 3-nitrophenyl at the N2 position, an ethyl ester at C4, and a small alkyl group at N6 produced the most potent inhibition, with IC50 values reaching the nanomolar range for optimized congeners [1]. Notably, pyrazole precursors lacking the fused pyridazinone ring were completely inactive, confirming the essential role of the bicyclic core [1]. Two representative compounds from this series were further profiled for TNF-α release inhibition in human peripheral blood mononuclear cells (PBMCs), achieving sub-micromolar potency [1]. Molecular modeling against the PDE4B isoform defined the binding mode [1]. The target compound CAS 941884-24-8, bearing an N1-phenyl (equivalent to N2 in the referenced nomenclature), C4-methyl, and N6-(3-fluorobenzyl) substituents, represents a deliberate deviation from the published PDE4-optimal substitution pattern, making it a valuable tool for probing chemotype selectivity between PDE4 and kinase targets.

phosphodiesterase 4 anti-inflammatory COPD SAR optimization

Patent Landscape Positioning: Distinct Substitution Pattern Relative to FGFR Covalent Inhibitor Patent Estates

Patent application US2019/0135818 (Shanghai Institute of Materia Medica, Chinese Academy of Sciences) claims 5-membered heterocycle-fused pyridazinones as FGFR kinase inhibitors, exemplified by 22 compounds all bearing a mandatory 4-amino substituent on the pyrazolo[3,4-d]pyridazin-7-one core [1]. The exemplified compounds uniformly feature a 3,5-dimethylbenzofuran-2-yl group at C3, with structural diversity restricted to the N2-phenyl substituent [1]. CAS 941884-24-8 differs from every exemplified compound in this patent estate in three key respects: (i) absence of the 4-amino group, (ii) presence of a C4-methyl rather than a C3-aryl substituent, and (iii) the N6-(3-fluorobenzyl) substituent, which is absent from the exemplified scope [1]. This structural differentiation provides a distinct IP position for organizations pursuing FGFR-targeted or scaffold-hopping programs that seek to operate outside the dominant patent estate.

intellectual property FGFR inhibitor freedom-to-operate patent analysis

Recommended Research and Industrial Application Scenarios for 6-(3-Fluorobenzyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one (CAS 941884-24-8)


FGFR Kinase Hit-to-Lead Optimization: Non-Covalent Control Compound for Covalent Inhibitor Programs

CAS 941884-24-8 serves as an ideal non-covalent control compound for medicinal chemistry teams advancing covalent FGFR inhibitors based on the pyrazolo[3,4-d]pyridazin-7-one scaffold. Its C4-methyl group (lacking the 4-amino covalent warhead present in the optimized leads described by Wang et al. [1]) enables direct assessment of the contribution of covalent bond formation to cellular potency and residence time. The 3-fluorobenzyl substituent engages the same hydrophobic pocket visualized in the FGFR1 co-crystal structure (PDB: 6ITJ, 1.99 Å) [1], allowing washout experiments to discriminate reversible binding from irreversible inhibition in kinetic assays.

Fluorine Positional Scanning in Kinase Selectivity Profiling

The 3-fluorobenzyl (meta-fluoro) substitution pattern of CAS 941884-24-8, combined with its commercially available 2-fluoro regioisomer (CAS 941884-26-0), constitutes a matched molecular pair for fluorine positional scanning. Hammett analysis predicts a substantial electronic difference (σm = +0.34 vs. σp = +0.06 for the 4-fluoro congener) [1], enabling systematic interrogation of how fluorine ring position modulates selectivity across the kinome. This approach is directly aligned with the FGFR target-specific scoring function methodology validated in the primary discovery campaign [2].

Antileishmanial Drug Discovery: SAR Probe for N6-Benzyl Substitution Effects

The established antileishmanial screening cascade for pyrazolo[3,4-d]pyridazin-7-ones (L. amazonensis promastigote → axenic amastigote → mammalian cytotoxicity → selectivity index determination) [1] provides a direct experimental framework for evaluating CAS 941884-24-8. The published dataset of 28 congeners with IC50 values spanning 3.84–>100 µM and selectivity indices up to 59.9 [1] offers a robust benchmark against which the 3-fluorobenzyl-substituted analog can be compared, specifically addressing the hypothesis that N6-fluorobenzyl lipophilicity enhances anti-parasitic membrane permeability.

Chemotype Selectivity Studies: PDE4 vs. Kinase Target Hopping

The PDE4 SAR established by Giovannoni et al. [1] demonstrates that optimal PDE4 inhibition requires N2-(2-chloro/2-methyl/3-nitrophenyl) and C4-ethyl ester substituents—both absent in CAS 941884-24-8. This compound's N1-phenyl/C4-methyl/N6-(3-fluorobenzyl) substitution pattern is predicted to be PDE4-suboptimal but FGFR-favorable based on virtual screening pharmacophore models [2]. This property makes it a valuable tool compound for assessing chemotype selectivity between phosphodiesterase and kinase target families, an important consideration in lead optimization where PDE off-target activity can confound cellular readouts.

Quote Request

Request a Quote for 6-(3-fluorobenzyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.